molecular formula C16H13F3N6OS B292665 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide

2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide

Cat. No. B292665
M. Wt: 394.4 g/mol
InChI Key: CYTVYBYXJAJHTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide, also known as BTA-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BTA-1 is a heterocyclic compound that contains a benzotriazole ring and a trifluoromethylphenyl group. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has been shown to have anticancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells. Moreover, 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has been demonstrated to possess neuroprotective effects by reducing neuronal damage and inflammation in the brain.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide is not fully understood, but several studies have proposed different mechanisms by which the compound exerts its biological effects. 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that catalyzes the production of prostaglandins involved in inflammation. Furthermore, 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide inhibits the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide also reduces oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Moreover, 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis by activating caspase-dependent pathways.

Advantages and Limitations for Lab Experiments

2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide also exhibits low toxicity and high solubility in water and organic solvents, which makes it suitable for in vitro and in vivo experiments. However, 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has some limitations for lab experiments. It is a relatively new compound, and its biological effects and mechanisms of action are not fully understood. Moreover, the synthesis of 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide requires several steps, which may limit its use in high-throughput screening assays.

Future Directions

2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has shown promising results in various scientific research studies, and several future directions can be explored for its potential therapeutic applications. One of the future directions is to investigate the efficacy of 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide in animal models of diseases, such as cancer, neurodegenerative disorders, and inflammatory diseases. Another future direction is to explore the structure-activity relationship of 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide and its derivatives to optimize its pharmacological properties. Furthermore, the development of 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide-based drug delivery systems can be explored to enhance its bioavailability and targeted delivery to specific tissues and cells.
Conclusion:
In conclusion, 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It possesses anti-inflammatory, antioxidant, and anticancer properties, and has been shown to have neuroprotective effects. The synthesis of 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide involves the reaction of 2-aminobenzotriazole with 3-(trifluoromethyl)benzaldehyde in the presence of thiosemicarbazide. 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has several advantages for lab experiments, but also has some limitations. Several future directions can be explored for its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide involves the reaction of 2-aminobenzotriazole with 3-(trifluoromethyl)benzaldehyde in the presence of thiosemicarbazide. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. The synthesis of 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has been reported in several research studies, and the compound has been synthesized using different methods with varying yields.

properties

Molecular Formula

C16H13F3N6OS

Molecular Weight

394.4 g/mol

IUPAC Name

1-[[2-(benzotriazol-1-yl)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea

InChI

InChI=1S/C16H13F3N6OS/c17-16(18,19)10-4-3-5-11(8-10)20-15(27)23-22-14(26)9-25-13-7-2-1-6-12(13)21-24-25/h1-8H,9H2,(H,22,26)(H2,20,23,27)

InChI Key

CYTVYBYXJAJHTG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NNC(=S)NC3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NNC(=S)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.